molecular formula C8H9FN2O2 B12949822 (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine

(R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine

Cat. No.: B12949822
M. Wt: 184.17 g/mol
InChI Key: FJBXCHOQOVGGFP-RXMQYKEDSA-N
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Description

®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a nitro group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Chiral Amine Formation:

Specific reaction conditions, such as the use of specific solvents, temperatures, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and fluorination processes, followed by chiral resolution techniques to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions, particularly involving the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation of the amine group can yield a nitroso compound.

Scientific Research Applications

®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or ligand in studies involving biological systems, such as enzyme inhibition or receptor binding studies.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chloro-5-nitrophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    ®-1-(2-Fluoro-5-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of ®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine lies in the combination of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

(1R)-1-(2-fluoro-5-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9FN2O2/c1-5(10)7-4-6(11(12)13)2-3-8(7)9/h2-5H,10H2,1H3/t5-/m1/s1

InChI Key

FJBXCHOQOVGGFP-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)N

Origin of Product

United States

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